
2-(2,3,6-Trifluorophenyl)ethyl alcohol
Descripción general
Descripción
“2-(2,3,6-Trifluorophenyl)ethyl alcohol” is an organic compound . Its molecular formula is C8H7F3O2 . It has an average mass of 192.135 Da and a monoisotopic mass of 192.039810 Da .
Synthesis Analysis
The synthesis of “2-(2,3,6-Trifluorophenyl)ethyl alcohol” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “2-(2,3,6-Trifluorophenyl)ethyl alcohol” can be analyzed using its molecular formula, C8H7F3O2 . The compound contains carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms .Safety and Hazards
The safety data sheet suggests that personal protective equipment/face protection should be worn when handling “2-(2,3,6-Trifluorophenyl)ethyl alcohol”. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .
Propiedades
Número CAS |
114152-24-8 |
|---|---|
Nombre del producto |
2-(2,3,6-Trifluorophenyl)ethyl alcohol |
Fórmula molecular |
C8H7F3O |
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |
Clave InChI |
OVLNHUHKVMDBNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CCO)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

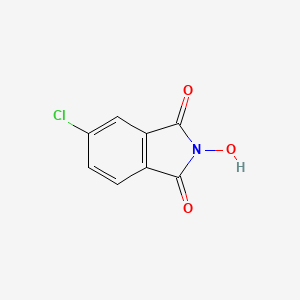
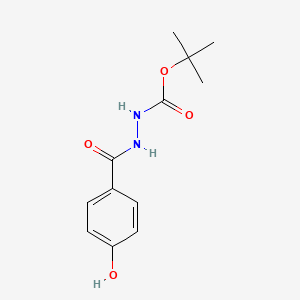
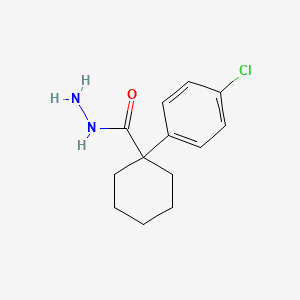


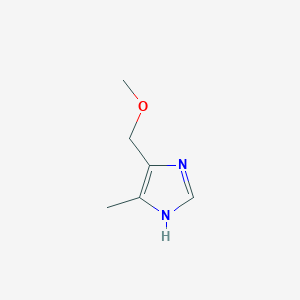
![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)


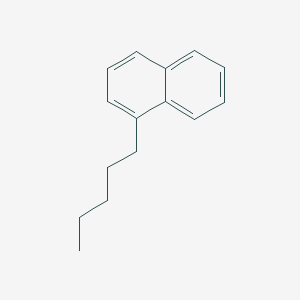
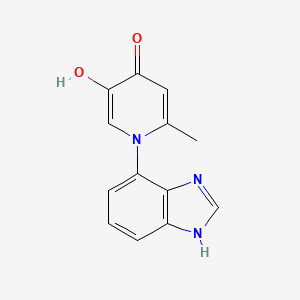
![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

![1-Propanesulfonic acid, 3-[(2,2-dimethylpropyl)amino]-](/img/structure/B8674631.png)